Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2 It is a derivative of pyrrolidine and piperazine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 2-methylpiperazine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- (S)-tert-Butyl 4-methyl-4-(3-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of pyrrolidine and piperazine rings, along with the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-11-9-15-6-8-17(11)12-5-7-16(10-12)13(18)19-14(2,3)4/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
AJCRJSKCJIVRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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